6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine
Description
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Properties
CAS No. |
674359-43-4 |
|---|---|
Molecular Formula |
C15H27N7O2 |
Molecular Weight |
337.42 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H27N7O2/c1-20(2)9-7-8-17-15-18-13(16)12(22(23)24)14(19-15)21-10-5-3-4-6-11-21/h3-11H2,1-2H3,(H3,16,17,18,19) |
InChI Key |
AKXMXZBIFOJBPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
solubility |
49.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidine core substituted with an azepane and a dimethylaminopropyl group. Its chemical formula is C₁₄H₁₈N₄O₂, and it exhibits properties typical of nitrogen-containing heterocycles, which are often associated with diverse biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 4,6-diaryl pyrimidines demonstrated GI50 values ranging from 22 to 33 nM against NCI cancer cell lines . While specific data for our compound is limited, the structural similarities suggest potential efficacy in cancer treatment.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | GI50 (nM) | Cell Line Tested |
|---|---|---|
| Compound 22 | 22 | NCI-H460 (Lung Cancer) |
| Compound 29 | 24 | MCF-7 (Breast Cancer) |
| This compound | TBD | TBD |
The mechanism underlying the biological activity of this compound likely involves the inhibition of key signaling pathways associated with cell proliferation and survival. Similar compounds have been shown to act as dual inhibitors of EGFR and VEGFR-2, leading to apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins .
Research Findings
A comprehensive study on related compounds has highlighted their cytotoxic effects in vitro. For example, compounds structurally related to the target compound showed IC50 values less than 10 µM against Leishmania species, indicating a broad spectrum of activity . This suggests that similar mechanisms may be at play for our compound.
Case Study: Antileishmanial Activity
In a study evaluating the antileishmanial properties of various nitro-pyrimidines, several compounds showed promising activity against Leishmania species with IC50 values < 5 µM. The selectivity index (SI) was also reported to be significant for these compounds, indicating low toxicity towards mammalian cells while effectively inhibiting parasite growth .
Table 2: Antileishmanial Activity
| Compound Name | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| NV6 | <5 | >10 |
| NV8 | <5 | >10 |
| This compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
